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These application notes provide a detailed overview of the core numerical algorithms used in
option pricing, with a focus on the methodologies relevant to a course like CS476, Numeric
Computation for Financial Modeling. The content is structured to be accessible to a quantitative
audience, enabling a foundational understanding of these powerful computational techniques.

Introduction to Numerical Methods in Option Pricing

The pricing of financial derivatives, particularly options, often involves complex mathematical
models for which closed-form solutions, like the celebrated Black-Scholes formula, are not
always available or applicable. This is especially true for options with more intricate features,
such as early exercise rights (American options) or path-dependent payoffs. Consequently,
numerical methods are indispensable tools for practitioners and researchers in quantitative
finance. These computational techniques provide robust and flexible frameworks for
approximating the value of options. The three principal numerical methods employed in this
domain are Lattice Methods (such as Binomial and Trinomial Trees), Monte Carlo Simulation,
and Finite Difference Methods.[1] Each of these approaches offers a different strategy for
discretizing the underlying stochastic processes that govern asset price movements, allowing
for the valuation of a wide array of derivative securities.

Lattice Methods: The Binomial Tree
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Lattice-based methods, particularly the binomial tree, offer an intuitive and powerful approach
to option pricing by modeling the movement of an underlying asset's price over a series of
discrete time steps.[1][2] This method constructs a tree of possible future asset prices, allowing
for the valuation of options by working backward from the expiration date.

Application Notes

The binomial model approximates the continuous random walk of an asset price with a
discrete-time branching process.[1][2] At each node in the tree, the asset price is assumed to
either move up by a certain factor or down by another factor. The probabilities of these
movements are determined under a "risk-neutral” framework, which is a cornerstone of modern
derivative pricing. This framework allows for the calculation of the expected future payoff of the
option, which is then discounted back to the present to arrive at its current value.

One of the key advantages of the binomial method is its ability to price American options, which
can be exercised at any time up to their expiration.[3] This is achieved by comparing the value
of holding the option to its intrinsic value (the payoff from immediate exercise) at each node of
the tree and selecting the greater of the two. The flexibility of lattice methods also allows for
their extension to price other exotic options.

Protocol for Binomial Option Pricing

This protocol outlines the steps for pricing a European call option using the binomial tree
method.

Protocol Steps:

o Parameter Definition: Define the necessary input parameters:

[¢]

S: Current stock price

o

K: Strike price of the option

o

T: Time to expiration (in years)

[¢]

r: Risk-free interest rate

[¢]

o: Volatility of the underlying asset

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.math.hkust.edu.hk/~maykwok/courses/ma571/06_07/Kwok_Chap_6.pdf
https://cs.uwaterloo.ca//current/courses/course_descriptions/cDescr/CS476
https://www.math.hkust.edu.hk/~maykwok/courses/ma571/06_07/Kwok_Chap_6.pdf
https://cs.uwaterloo.ca//current/courses/course_descriptions/cDescr/CS476
https://uwaterloo.ca/computer-science/sites/default/files/uploads/documents/outline_w21.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o N: Number of time steps in the binomial tree

o Time Step Calculation: Calculate the duration of each time step:
o At=T/N

» Up and Down Movement Factors: Calculate the factors by which the asset price will move up
(u) or down (d):

o u=e’No *VAt)
od=1/u

o Risk-Neutral Probability: Calculate the probability (p) of an upward movement in a risk-
neutral world:

o p=(eMr*At)-d)/ (u-d)

» Tree Generation: Construct the binomial tree of asset prices. The price at each node (i, j)
where 'i" is the time step and ' is the number of up movements is given by:

o S_ij=S*uN* dA(i-)

» Option Value at Expiration: Calculate the value of the option at each final node of the tree (at
time T):

o C_Nj=max(0, S_Nj-K)

o Backward Induction: Work backward through the tree from the final nodes to the initial node.
The value of the option at each node (i, j) is the discounted expected value of the option in
the next time step:

o C_ij=en(r*Af)*[p*C_(i+1, j+1) + (1-p) * C_(i+1, ))]

e Option Price: The value at the initial node of the tree (C_00) is the estimated price of the
option.

Quantitative Data Summary
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Parameter Symbol Description
) The current market price of the
Stock Price S )
underlying asset.
The price at which the option
Strike Price K holder can buy or sell the
asset.
] o The remaining lifespan of the
Time to Expiration T ]
option.
) The theoretical rate of return of
Risk-Free Rate r . . .
an investment with no risk.
o A measure of the variation of
Volatility o ) )
the asset's price over time.
) The number of discrete time
Time Steps N . .
intervals in the model.
Visualization

Input Parameters

S, K, T,r,0,N gma g Calculate At, u, d, p

Generate Asset Price Tree

Calculate Option Payoff at Expiration Backward Induction gms Option Price

Output

Monte Carlo Simulation

Click to download full resolution via product page

Workflow for Binomial Option Pricing.

Monte Carlo simulation is a versatile and powerful numerical method that relies on repeated

random sampling to obtain numerical results. In option pricing, it is used to simulate the future

price paths of the underlying asset to calculate the expected payoff of an option.[4]
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Application Notes

The core idea behind Monte Carlo simulation in finance is to model the stochastic process that
the underlying asset price follows, which is often assumed to be a Geometric Brownian Motion
(GBM).[4] A large number of possible, random price paths for the asset are generated from the
present until the option's expiration date. For each simulated path, the payoff of the option is
calculated. The average of all these discounted payoffs provides an estimate of the option's
price.

A key advantage of Monte Carlo methods is their flexibility in handling options with complex
features, such as path-dependent payoffs (e.g., Asian options) or options on multiple underlying
assets. However, they can be computationally intensive, and their accuracy is dependent on
the number of simulated paths. Variance reduction techniques are often employed to improve
the efficiency and accuracy of the simulations. For American-style options, which involve an
early exercise decision, standard Monte Carlo simulation is not directly applicable, and more
advanced techniques like the Longstaff-Schwartz method are required.

Protocol for Monte Carlo Option Pricing

This protocol details the steps for pricing a European call option using a Monte Carlo simulation
based on Geometric Brownian Motion.

Protocol Steps:

Parameter Definition: Define the input parameters: S, K, T, r, 0.

o Simulation Parameters: Define the number of time steps (M) and the number of simulation
paths (1).

e Time Step Calculation: Calculate the duration of each time step: At=T/ M.

o Path Simulation Loop: For each simulation path 'i' from 1 to I: a. Initialize the asset price at
time 0: S_i(0) = S. b. Time Stepping Loop: For each time step 'j' from 1 to M: i. Generate a
random number 'z' from a standard normal distribution. ii. Simulate the asset price at the next
time step using the GBM formula: S_i(j) = S_i(j-1) * exp((r - 0.5 * ¢"2) * At + 0 * VAt * 2)

o Payoff Calculation: At the end of each simulated path, calculate the payoff of the call option:
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o Payoff_i = max(0, S_i(T) - K)

o Average Payoff: Calculate the average of all the simulated payoffs.

e Discounting: Discount the average payoff back to the present value using the risk-free rate:

o Option Price = (Average Payoff) * e®(-r * T)

Quantitative Data Summary

Parameter Symbol Description
) The current market price of the
Stock Price S )
underlying asset.
The price at which the option
Strike Price K holder can buy or sell the
asset.
] o The remaining lifespan of the
Time to Expiration T .
option.
_ The theoretical rate of return of
Risk-Free Rate r ) ) )
an investment with no risk.
- A measure of the variation of
Volatility o ) )
the asset's price over time.
] The number of discrete time
Time Steps M ) ) ) ]
intervals in each simulation.
) ] The total number of simulated
Simulations I )
asset price paths.
Visualization
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Workflow for Monte Carlo Option Pricing.

Finite Difference Methods

Finite difference methods are a class of numerical techniques for solving partial differential
equations (PDEs) by approximating derivatives with finite differences.[5] In option pricing, these
methods are used to solve the Black-Scholes PDE, which describes how the value of an option
evolves over time.

Application Notes

The Black-Scholes equation is a fundamental PDE in financial mathematics. Finite difference
methods transform this continuous PDE into a system of linear equations that can be solved
numerically. This is achieved by creating a grid of discrete points in the dimensions of the
underlying asset price and time. The derivatives in the Black-Scholes PDE are then replaced
by their finite difference approximations at each point on the grid.

There are three main types of finite difference schemes: explicit, implicit, and Crank-Nicolson.
The explicit method is straightforward to implement but has stability constraints. The implicit
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method is unconditionally stable but more computationally intensive to solve at each time step.
The Crank-Nicolson method is a combination of the two, offering good stability and accuracy.
These methods are particularly well-suited for pricing options with early exercise features, such
as American options, by incorporating the early exercise condition into the solution process.

Protocol for Finite Difference Option Pricing (Explicit
Method)

This protocol outlines the steps for pricing a European call option using the explicit finite
difference method.

Protocol Steps:
o Parameter and Grid Definition: Define S, K, T, r, 0. Define the grid parameters:
o M: number of time steps
o N: number of asset price steps
o S_max: maximum asset price to consider
e Grid Discretization:
o At=T/M
o AS=S max/N

 Grid Initialization: Create a grid V[i, j] to store the option value, where i represents the time
step and j represents the asset price step.

e Boundary Conditions:

o Final Time (Expiration): Set the option values at the final time step (i = M): V[M, j] = max(0,
j*AS - K) for j=0to N.

o Asset Price Boundaries:

= V[i, 0] = 0 (option is worthless if asset price is zero).
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= V[i, N] =S_max - K*exp(-r * (T - i * At)) (for a call option, as S becomes very large, the
option value approaches S - K discounted).

o Backward Iteration: Iterate backward in time from i = M-1 down to O: a. For each asset price
step j = 1 to N-1: i. Calculate the coefficients a, b, and ¢ based on the discretized Black-
Scholes PDE:

o a=05*At*(0"2*j"2-r1%*))

o b=1-At*(0"2*j"2 +7r)

o c=0.5*At* (0”2 * "2 +r *)) ii. Calculate the option value at the current grid point: V[i, j] =
a*V[i+1, j-1] + b * V[i+1, j] + ¢ * V[i+1, j+1]

e Option Price: The option price is the value at V[0, S / AS]. This may require interpolation if S
IS not an exact multiple of AS.

Quantitative Data Summary
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Parameter Symbol Description
) The current market price of the
Stock Price S )
underlying asset.
The price at which the option
Strike Price K holder can buy or sell the
asset.
] o The remaining lifespan of the
Time to Expiration T ]
option.
) The theoretical rate of return of
Risk-Free Rate r . . .
an investment with no risk.
o A measure of the variation of
Volatility o ) )
the asset's price over time.
) The number of discrete time
Time Steps M ) ) )
intervals in the grid.
The number of discrete asset
Asset Steps N o ) ]
price intervals in the grid.
_ The upper boundary for the
Max Asset Price S _max

asset price in the grid.

Visualization
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Workflow for Finite Difference Option Pricing.

Comparison of Numerical Methods
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Handling of

Method Principle American Strengths Weaknesses
Options
Straightforward Intuitive, easy to Can be slow for

Binomial Tree

Discretizes asset

price movements

by comparing

holding value

implement for

simple options,

high accuracy

(many steps),

into up and down  with exercise good for less efficient for
steps. value at each American path-dependent
node. options. options.
) Very flexible for Computationally
) Requires ) )
Simulates a large complex and intensive, not
advanced

number of

path-dependent

directly suited for

Monte Carlo techniques (e.g., ) )
random asset options, handles ~ American
] Longstaff- ) ) ] ) )
price paths. high-dimensional  options, subject
Schwartz). )
problems well. to sampling error.
Fast and Can be more
Naturally
accurate for complex to
Solves the Black-  handled by

Finite Difference

Scholes PDE on

a discrete grid.

incorporating the
early exercise

constraint.

standard options,
good for
American

options.

implement, may
face stability
issues with

certain schemes.
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cs476]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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